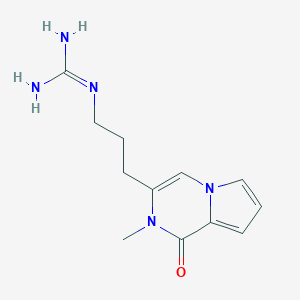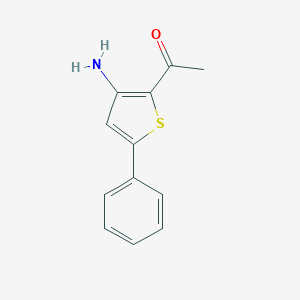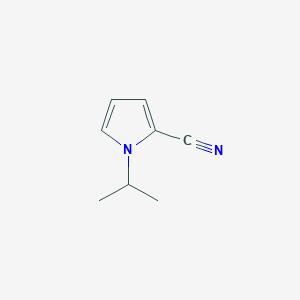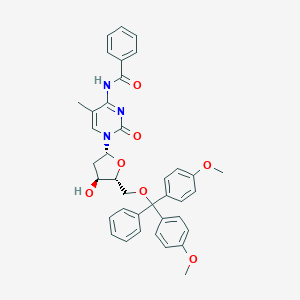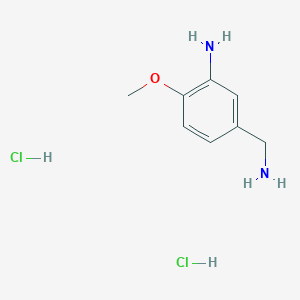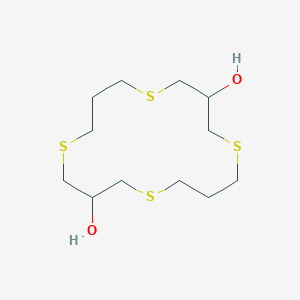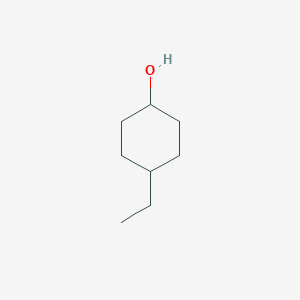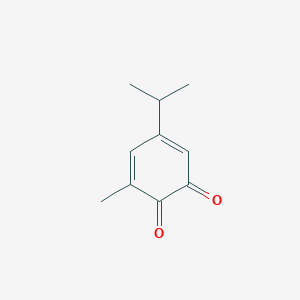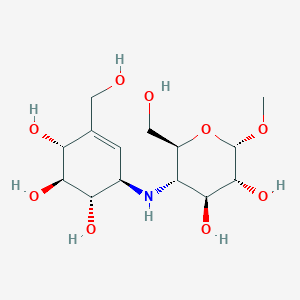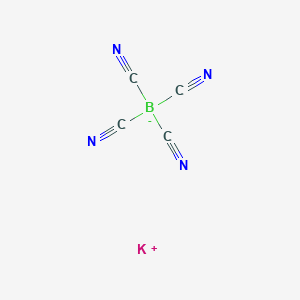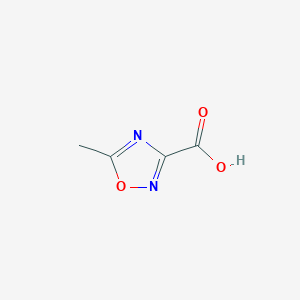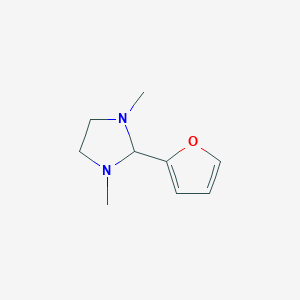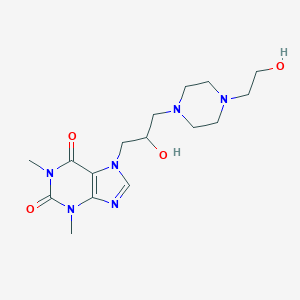
7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline
説明
This compound is also known as Xanthinol . It is a drug prepared from theophylline and is used as a vasodilator . It is most often used as the salt with niacin (nicotinic acid), known as xanthinol nicotinate .
Synthesis Analysis
The preparation of this compound is done by first synthesizing epichlorohydrin and theophylline 7-(2-hydroxy-3-chloropropyl)-theophylline and reacting this intermediate with N-methylaminoethanol in a second reaction . A technically simpler synthesis is described by first condensing epichlorohydrin with H-IIethylaminoäthanol and without isolation of the halogen-containing alkanolamine thus formed followed by the reaction with theophylline .Molecular Structure Analysis
The IUPAC name of this compound is 7-[2-hydroxy-3-(2-hydroxyethyl-methylamino)propyl]-1,3-dimethylpurine-2,6-dione . The molecular formula is C13H21N5O4 and the molar mass is 311.342 g·mol−1 .Chemical Reactions Analysis
The synthesis of this compound involves a reaction between epichlorohydrin and theophylline to form 7-(2-hydroxy-3-chloropropyl)-theophylline, which is then reacted with N-methylaminoethanol . This process can be technically challenging due to the need for precise temperature control and the instability of the halogenated alkanolamines formed during the reaction .Physical And Chemical Properties Analysis
The compound has a molar mass of 311.342 g·mol−1 . Other physical and chemical properties are not mentioned in the sources.科学的研究の応用
Enhancement of Theophylline Pharmacology : This compound enhances and multiplies the pharmacological properties of theophylline, impacting both bronchopulmonary and cardiovascular systems (Danila et al., 2000).
Cardiovascular Properties : It possesses potent antiarrhythmic and slight hypotensive properties, along with affinity for α1 and α2 adrenoreceptors (Filipek et al., 1997).
Prophylactic Antiarrhythmic and Hypotensive Activity : The compound demonstrates strong prophylactic antiarrhythmic activity and hypotensive activity (Chłoń-Rzepa et al., 2004).
Anti-Inflammatory Potential : It has potential anti-inflammatory properties, reducing inflammatory edema (Danila et al., 2002).
Bronchodilation : This compound has applications in bronchodilation, useful for treating conditions like asthma (Corsano et al., 1994).
Bronchospasmolytic Drug : It is recognized as a bronchospasmolytic drug, effective in treating bronchial spasms (Klingler, 1977).
Tracheal Smooth Muscle Contraction Inhibition : The compound is used in inhibiting tracheal smooth muscle contraction, indicating its role in respiratory therapies (Danila et al., 2000).
Hypolipidemic Effect : It has been observed to decrease cholesterol, atherogenic lipoproteins, and free fatty acids in hyperlipidemic animals (Ryzhenkov et al., 1988).
Antihistaminic Activity : The compound shows potential antihistaminic activity and is being considered for clinical trials (Pascal et al., 1985).
Antimicrobial and Antiviral Applications : It has potential as an antimicrobial and antiviral agent in treating infectious diseases (Ivanchenko, 2018).
Toxicology : The compound demonstrates slight toxicity in various animal species but no significant influence on pre-, peri-, and postnatal development (Habersang et al., 1977).
Histamine H1 Receptor Antagonism : It shows strong antagonism with histamine H1 receptor and endogenous histamine in preliminary screening (Zejc et al., 1976).
特性
IUPAC Name |
7-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4/c1-18-14-13(15(25)19(2)16(18)26)22(11-17-14)10-12(24)9-21-5-3-20(4-6-21)7-8-23/h11-12,23-24H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZFYZCYGGHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941887 | |
| Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline | |
CAS RN |
19971-97-2 | |
| Record name | Theophylline, 7-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



